N-(4-fluorobenzyl)-N-methylglycine

Description

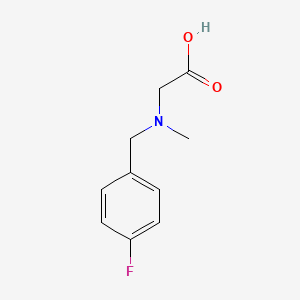

N-(4-Fluorobenzyl)-N-methylglycine is a glycine derivative where the amino group is substituted with a 4-fluorobenzyl group and a methyl group. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of approximately 197.21 g/mol (calculated). The compound features a carboxylic acid group, a tertiary amine, and a fluorine atom on the benzyl ring, which influences its physicochemical properties, such as lipophilicity and electronic effects. The hydrochloride salt of this compound (CAS Ref: 10-F358647) was previously marketed by CymitQuimica but is now discontinued .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIUKAFPEDJVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 in humans. Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s.

Biochemical Pathways

Given the potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway involved in the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease.

Biological Activity

N-(4-Fluorobenzyl)-N-methylglycine (also known as FMGG) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₁FNO₂

- Molecular Weight : Approximately 181.19 g/mol

The compound features a fluorobenzyl group attached to a methylglycine moiety , which enhances its reactivity and biological interactions. The presence of fluorine is significant as it can influence the compound's stability and interaction with biological macromolecules.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes . Its structural features allow it to interact with various biological targets, influencing processes such as enzyme activity and receptor binding. Notably, compounds with similar structures have shown potential in modulating neurotransmitter systems, which may be relevant for treating neurological disorders.

Enzyme Inhibition

One of the key areas of interest is its potential role as an aldose reductase inhibitor , which is crucial in managing diabetic complications. Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can alleviate symptoms associated with diabetes.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro assays:

- Enzyme Interaction : Research has shown that FMGG can inhibit aldose reductase activity, suggesting its potential use in diabetic therapy.

- Neurotransmitter Modulation : Similar compounds have been studied for their effects on neurotransmitter systems, indicating that FMGG may influence mood disorders by modulating serotonin or dopamine pathways.

In Vivo Studies

Although limited, preliminary in vivo studies have suggested that this compound may exhibit favorable pharmacokinetic properties. These studies are essential for understanding how the compound behaves in a living organism and its potential therapeutic effects.

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, FMGG may be explored for applications in treating depression and anxiety disorders.

- Diabetes Management : As an aldose reductase inhibitor, it holds promise for reducing complications related to diabetes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing the characteristics and activities of selected compounds:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., benzyl or methylphenyl derivatives). However, the trifluoromethyl group in ’s compound increases electronegativity and metabolic stability .

- Heterocyclic vs.

Physicochemical and Functional Properties

- Solubility : The 4-fluorobenzyl group in the target compound may reduce water solubility compared to polar derivatives like amides () but improve membrane permeability.

- Fluorescence : While this compound lacks fluorescence data, ’s N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide shows pH-dependent fluorescence, suggesting aromatic/electron-withdrawing groups (e.g., fluorine) could similarly influence photophysical properties .

- Stability : The discontinued status of the hydrochloride salt () may indicate hygroscopicity or decomposition issues, whereas trifluoromethyl-containing analogs (–8) are often more stable due to C-F bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.